molecular formula C23H18ClN3O3 B14978397 N-(2-chlorophenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(2-chlorophenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B14978397
M. Wt: 419.9 g/mol
InChI Key: YJMIYRBERZQGID-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.

    Coupling with the phenoxyacetamide: The final step involves coupling the oxadiazole derivative with phenoxyacetamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-5-(2-chlorophenyl)-2-furamide
  • 5-(2-chlorophenyl)-N-(3-methylphenyl)-2-furamide
  • 2-chloro-N-(3-chlorophenyl)acetamide

Uniqueness

N-(2-chlorophenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to its combination of a chlorophenyl group, a methylphenyl group, and an oxadiazole ring This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds

Properties

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C23H18ClN3O3/c1-15-6-4-8-17(12-15)23-26-22(27-30-23)16-7-5-9-18(13-16)29-14-21(28)25-20-11-3-2-10-19(20)24/h2-13H,14H2,1H3,(H,25,28)

InChI Key

YJMIYRBERZQGID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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